![molecular formula C8H11ClN4 B1315140 2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride CAS No. 2690-84-8](/img/structure/B1315140.png)

2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

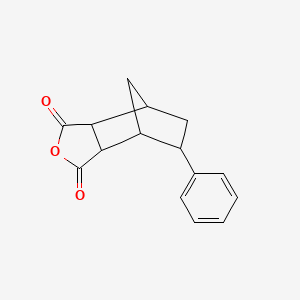

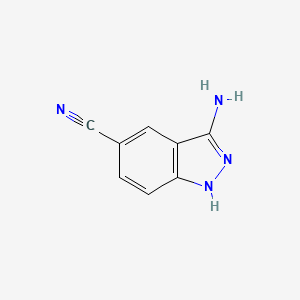

“2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride” is a chemical compound with the CAS Number: 2690-84-8 . It has a linear formula of C8H11ClN4 and a molecular weight of 198.65 . The IUPAC name for this compound is 2-(1H-1,2,3-benzotriazol-1-yl)ethylamine hydrochloride .

Synthesis Analysis

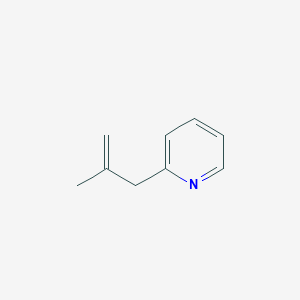

While specific synthesis methods for “2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride” were not found, similar compounds have been synthesized by condensation reactions . For instance, 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole was synthesized by reacting 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile with sodium azide and ammonium chloride in the presence of dimethylformamide .

Molecular Structure Analysis

The InChI code for “2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride” is 1S/C8H10N4.ClH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 198.65 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles are crucial for preparing new drugs due to their structural variability and broad range of biological activities. Research has emphasized the development of novel triazoles with therapeutic potentials, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis and biological evaluation of triazole derivatives continue to be a significant area of interest due to their efficacy in various therapeutic areas (Ferreira et al., 2013).

Heterocyclic Compounds and Their Significance

Triazine, a compound related to triazoles, is notable for its synthesis from benzene by replacing three carbon-hydrogen units with nitrogen atoms. These compounds, including triazoles, have been prepared and evaluated for their wide spectrum of biological activities. They have been explored as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory agents, underscoring the versatility of triazole derivatives in medicinal chemistry (Verma et al., 2019).

Synthetic Routes and Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles has attracted attention due to their diverse applications in drug discovery, bioconjugation, and material science. These compounds exhibit stability to hydrolysis and significant interaction with biological targets, making them valuable in pharmaceutical chemistry. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is a pivotal method for synthesizing these derivatives, highlighting the ongoing interest in triazole chemistry for developing biologically active compounds (Kaushik et al., 2019).

Eco-friendly Synthesis Advances

Recent advancements in the eco-friendly synthesis of triazoles, utilizing methods such as microwave irradiation and water extract of banana, demonstrate the commitment to green chemistry principles. These methodologies offer advantages like shorter reaction times and higher yields, which are beneficial for the industrial synthesis of drugs and other applications. This approach aligns with the need for sustainable and efficient preparation of triazole derivatives (de Souza et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Mechanism of Action

Target of Action

It is known that triazole derivatives can actively contribute to binding to the active site of enzymes

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This binding could potentially alter the function of the enzyme, leading to changes in cellular processes.

Result of Action

Some triazole derivatives have shown anticancer activity, suggesting that this compound might also have potential therapeutic effects .

properties

IUPAC Name |

2-(benzotriazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.ClH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHKIAMMEZKUST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504172 |

Source

|

| Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2690-84-8 |

Source

|

| Record name | 2-(1H-Benzotriazol-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)